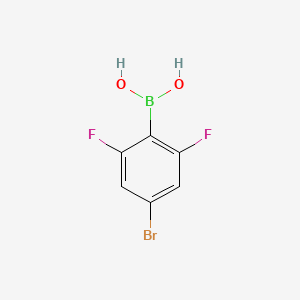

4-Bromo-2,6-difluorophenylboronic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(4-bromo-2,6-difluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BBrF2O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHYNAULNEIXXPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1F)Br)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399603 | |

| Record name | 4-Bromo-2,6-difluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352535-81-0 | |

| Record name | 4-Bromo-2,6-difluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Arylboronic Acids in Modern Organic Synthesis

Arylboronic acids are a class of organoboron compounds that have become indispensable in modern organic synthesis. x-mol.net Their prominence is largely due to their role as key substrates in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon (C-C) bonds. wisdomlib.orgfujifilm.comorganic-chemistry.org This reaction enables the efficient construction of biaryl compounds, which are structural motifs found in numerous pharmaceuticals, agrochemicals, and advanced materials. wisdomlib.orgresearchgate.net

The widespread adoption of arylboronic acids stems from several desirable characteristics. They are generally stable, often crystalline solids that are easy to handle and store. fujifilm.comnih.gov Compared to many other organometallic reagents, they exhibit low toxicity. fujifilm.comnih.gov Furthermore, the conditions for Suzuki-Miyaura coupling are typically mild and tolerant of a wide variety of functional groups, which minimizes the need for cumbersome protection and deprotection steps in a synthetic sequence. fujifilm.com Beyond cross-coupling reactions, arylboronic acids also function as Lewis acid catalysts in various organic transformations, including dehydrative C-C bond formations. x-mol.netacs.orgnih.gov

Unique Aspects of Halogenated Arylboronic Acids

The introduction of halogen atoms—such as fluorine, chlorine, and bromine—onto the aromatic ring of an arylboronic acid imparts unique properties that chemists can exploit. Halogenated aryl compounds are essential components in many pharmacologically active molecules, where they can modify factors like metabolic stability and binding affinity. nih.gov

From a synthetic standpoint, halogens serve two primary purposes. First, they act as directing groups and modulate the electronic properties of the aromatic ring, influencing the reactivity of the boronic acid group in coupling reactions. The strong electron-withdrawing nature of fluorine, for instance, can affect the reaction kinetics. Second, the halogen atom itself provides an additional reactive handle for subsequent chemical transformations. The bromine atom in 4-Bromo-2,6-difluorophenylboronic acid, for example, can participate in a second, independent cross-coupling reaction. This allows for the sequential and controlled construction of highly substituted, complex molecules from a single, versatile starting material. This dual reactivity makes halogenated arylboronic acids powerful building blocks for creating diverse molecular libraries.

Research Landscape and Trajectory for 4 Bromo 2,6 Difluorophenylboronic Acid

Established Synthetic Pathways

Traditional methods for the synthesis of arylboronic acids heavily rely on the generation of highly reactive organometallic intermediates. These established routes are valued for their reliability and are often the go-to methods for small-scale preparations.

A primary and widely utilized method for the synthesis of arylboronic acids is the lithiation of an aryl halide followed by quenching with a boron electrophile. rsc.orgnih.gov In the context of this compound, this typically involves the metal-halogen exchange of a suitable precursor, such as 1,4-dibromo-2,6-difluorobenzene.

The process is initiated by treating the starting aryl bromide with a strong organolithium base, most commonly n-butyllithium (n-BuLi), at very low temperatures (typically -78 °C) to form a highly reactive aryllithium intermediate. google.com This intermediate is then reacted with a trialkyl borate (B1201080), such as triisopropyl borate [B(Oi-Pr)₃] or trimethyl borate [B(OMe)₃], which acts as the boron source. rsc.orgresearchgate.net The reaction is carefully maintained at low temperatures to prevent over-alkylation of the boron center, which could lead to the formation of undesired borinic acid byproducts. rsc.org The final step involves acidic hydrolysis of the resulting boronate ester to yield the desired this compound.

A general representation of this synthetic approach is outlined below:

Reaction Scheme for Lithiation-Borylation

| Step | Reactants | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | 1,4-dibromo-2,6-difluorobenzene | n-BuLi, THF, -78 °C | 4-bromo-2,6-difluorophenyllithium |

| 2 | 4-bromo-2,6-difluorophenyllithium | B(Oi-Pr)₃, -78 °C | Lithium triisopropyl (4-bromo-2,6-difluorophenyl)borate |

This method's primary advantage is its straightforward nature and the ready availability of the necessary reagents. However, its major drawback is the low functional group tolerance due to the high reactivity of the organolithium intermediates. rsc.org

An alternative organometallic approach involves the use of Grignard reagents. This method is particularly useful for the synthesis of various arylboronic acids and offers a different reactivity profile compared to organolithium reagents. organic-chemistry.orggoogle.com The synthesis begins with the formation of a Grignard reagent from an aryl bromide and magnesium metal. This is then reacted with a boron-containing substrate. google.com

For the synthesis of this compound, the Grignard reagent would be prepared from 1,4-dibromo-2,6-difluorobenzene. The subsequent reaction with a boronic ester, such as pinacolborane or diisopropylaminoborane, yields the corresponding boronic ester, which can then be hydrolyzed to the boronic acid. google.comclockss.org This pathway can sometimes offer better functional group compatibility than the lithiation route. rsc.org A key advantage of using Grignard reagents is that the reactions can often be carried out at more moderate temperatures, such as 0 °C to ambient temperature. organic-chemistry.orggoogle.com

Advanced and Catalytic Synthesis Strategies

To overcome the limitations of traditional organometallic methods, particularly their functional group incompatibility, advanced and catalytic strategies have been developed. These modern techniques often employ transition metal catalysts to facilitate the formation of the carbon-boron bond under milder conditions.

The Miyaura borylation reaction is a cornerstone of modern arylboronic acid synthesis. organic-chemistry.org This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. organic-chemistry.orgbeilstein-journals.orgnih.gov This method is highly valued for its exceptional functional group tolerance, allowing for the synthesis of complex boronic esters that are inaccessible via traditional organometallic routes. mdpi.com

For the synthesis of this compound, the precursor would be 1-bromo-3,5-difluorobenzene (B42898). The reaction is typically catalyzed by a palladium complex, such as PdCl₂(dppf), and requires a weak base, like potassium acetate (B1210297) (KOAc), to facilitate the catalytic cycle. mdpi.comresearchgate.net The choice of a weak base is crucial to prevent the subsequent Suzuki-Miyaura cross-coupling of the newly formed boronic ester with the starting aryl halide. organic-chemistry.orgalfa-chemistry.com

Typical Miyaura Borylation Reaction Conditions

| Component | Example | Role |

|---|---|---|

| Aryl Halide | 1-bromo-3,5-difluorobenzene | Substrate |

| Diboron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Boron Source |

| Catalyst | PdCl₂(dppf) | Cross-coupling catalyst |

| Base | Potassium Acetate (KOAc) | Activates catalyst/reagent |

The resulting pinacol (B44631) ester can be used directly in subsequent cross-coupling reactions or hydrolyzed to the free boronic acid if required.

The successful synthesis of this compound is highly dependent on the availability of a regiochemically pure precursor, namely 1-bromo-3,5-difluorobenzene. The regioselective introduction of a bromine atom onto the 1,3-difluorobenzene (B1663923) ring is a critical step.

Electrophilic aromatic bromination is the most common method for preparing aryl bromides. nih.gov The directing effects of the two fluorine atoms in 1,3-difluorobenzene guide the incoming electrophile (bromine) to the desired position. Various brominating agents and conditions can be employed to achieve high regioselectivity. nih.gov For instance, the use of N-bromosuccinimide (NBS) in a suitable solvent can provide the desired 1-bromo-3,5-difluorobenzene with good selectivity. nih.gov Zeolite catalysts have also been shown to promote para-selective bromination of substituted benzenes. nih.govgoogle.com

Challenges and Innovations in Fluorinated Boronic Acid Synthesis

The synthesis of fluorinated boronic acids, such as this compound, presents unique challenges. The strong electron-withdrawing nature of fluorine atoms can significantly influence the reactivity of the aromatic ring and the stability of intermediates. nih.gov For instance, the presence of multiple fluorine atoms can make the C-F bond susceptible to activation or cleavage under certain reaction conditions. acs.org

Innovations in this field are focused on developing milder and more selective synthetic methods. This includes the design of novel palladium catalysts with improved activity and stability, allowing for lower catalyst loadings and broader substrate scope. upenn.edu Metal-free borylation techniques, utilizing photo-induced or base-mediated activation of diboron reagents, are also emerging as promising alternatives. nih.gov Furthermore, the development of new borylating agents beyond B₂pin₂, such as tetrahydroxydiboron, offers a more atom-economical approach to boronic acid synthesis. upenn.edu Copper-mediated fluorination of boronic acids is also an area of active research, providing a potential route for the late-stage introduction of fluorine into complex molecules. acs.org

Applications of 4 Bromo 2,6 Difluorophenylboronic Acid in Advanced Organic Synthesis

Versatile Building Block for Complex Molecular Architectures

Organic building blocks are functionalized molecules that serve as the foundational components for the bottom-up assembly of larger molecular architectures. sigmaaldrich.com 4-Bromo-2,6-difluorophenylboronic acid is an exemplary building block due to the distinct reactivity of its functional groups. The boronic acid moiety is primarily used in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form carbon-carbon bonds. fujifilm.com The bromine atom offers a second reactive site for similar cross-coupling reactions, enabling sequential and controlled bond formation.

The two fluorine atoms ortho to the boronic acid group are not merely passive substituents. They exert significant electronic and steric influence on the molecule's reactivity. Electronically, they withdraw electron density from the aromatic ring, which can modulate the reactivity of the boronic acid and bromo groups. Sterically, their presence can influence the rotational dynamics around the biaryl bond in the products, a critical feature in designing molecules with specific three-dimensional shapes, such as atropisomers which possess axial chirality due to restricted rotation. This combination of reactive sites and modulating fluorine atoms makes this compound a highly versatile substrate for assembling complex supra-molecular complexes, organic molecular constructs, and nanoparticles. sigmaaldrich.com

Construction of Biaryl and Oligophenyl Compounds

The synthesis of biaryl and oligophenyl scaffolds is of paramount importance in medicinal chemistry and materials science, as these structures are prevalent in many natural products, pharmaceuticals, and functional materials. researchgate.net The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing these C-C bonds, valued for its mild conditions and tolerance of a wide variety of functional groups. fujifilm.commdpi.com

This compound is an ideal substrate for these reactions. It can act as either the organoboron component (reacting via its boronic acid group) or the organohalide component (reacting via its bromine atom). This dual reactivity allows for its use in multiple coupling steps to build extended oligophenyl chains. For example, it can first be coupled with an aryl halide to form a fluorinated biphenylboronic acid, which can then be used in a subsequent coupling reaction. Fluorinated biphenyl (B1667301) derivatives are of particular interest as precursors for novel materials and as components of liquid crystalline media. mdpi.comugr.es

Below is a table summarizing representative Suzuki-Miyaura coupling reactions used to synthesize biaryl compounds.

| Reactant 1 | Reactant 2 | Catalyst System | Product | Application/Significance |

| Aryl Halide (e.g., 1-Bromo-4-fluorobenzene) | Phenylboronic Acid | Pd Nanoparticles / K₂CO₃ | 4-Fluorobiphenyl | Synthesis of fluorinated biphenyls for materials science. mdpi.comugr.es |

| 4-Bromoanisole | Phenylboronic Acid | Pd/Fe₃O₄/Charcoal | 4-Methoxybiphenyl | Development of recyclable heterogeneous catalysts. researchgate.net |

| 3,4,5-Tribromo-2,6-dimethylpyridine | ortho-Substituted Phenylboronic Acids | Pd(PPh₃)₄ / Na₂CO₃ | Mono-, di-, and tri-arylpyridines | Study of regioselectivity and atropisomerism. beilstein-journals.org |

| 1-Bromo-3-(chloromethyl)-2-methylbenzene | Arylboronic Acid | Pd(dppf)Cl₂ / K₂CO₃ | Biphenyl Oxazole (B20620) Precursor | Synthesis of biologically active biphenyl oxazole derivatives. nih.gov |

Regioselective Introduction of Functional Groups

Regioselectivity refers to the control of reaction at a specific position in a molecule with multiple reactive sites. The structure of this compound, with its chemically distinct C–B and C–Br bonds, is perfectly suited for regioselective synthesis. Chemists can exploit the different reaction conditions required to activate each site, allowing for the stepwise and controlled introduction of different functional groups.

For instance, the C–B(OH)₂ bond can be selectively coupled under standard Suzuki-Miyaura conditions while leaving the C–Br bond untouched. The resulting bromo-difluoro-biaryl product can then be subjected to a second, different coupling reaction (such as another Suzuki, Sonogashira, or Buchwald-Hartwig reaction) at the bromine position. This orthogonal synthetic strategy is highly valuable for creating complex, unsymmetrical biaryl and multi-substituted aromatic systems that would be difficult to access through other methods. beilstein-journals.org This step-by-step approach provides precise control over the final molecular architecture, which is critical in the synthesis of pharmaceuticals and complex organic materials.

Precursors for Advanced Organic Materials

The unique electronic properties conferred by fluorine atoms—such as high electronegativity, the ability to form strong C-F bonds, and the capacity to modulate molecular conformation—make fluorinated organic compounds highly desirable for advanced materials. ugr.es this compound serves as a key precursor for incorporating the 2,6-difluorophenyl moiety into larger systems destined for materials science applications.

The biaryl and oligophenyl structures synthesized from this building block are foundational components for a variety of advanced materials:

Organic Semiconductors: The packing motifs of organic molecules in the solid state are crucial for their electron transport properties. The steric and electronic influence of the fluorine atoms can be used to fine-tune these packing arrangements in materials for applications like organic field-effect transistors (OFETs). jhu.edu

Liquid Crystals: Fluorinated biphenyls are well-known components in liquid crystal displays (LCDs). The polarity of the C-F bonds and the specific shape of the molecules influence the dielectric anisotropy and viscosity of the liquid crystal mixtures. ugr.es

Covalent Organic Frameworks (COFs): Boronic acids are primary building blocks for creating COFs through reversible boronate-ester condensation reactions. These porous, crystalline polymers have applications in gas storage, catalysis, and sensing. jhu.edu By using fluorinated linkers derived from this compound, it is possible to create COFs with tailored pore environments and enhanced chemical stability.

Interdisciplinary Applications of 4 Bromo 2,6 Difluorophenylboronic Acid

Contributions to Medicinal Chemistry and Pharmaceutical Development

The structural attributes of 4-Bromo-2,6-difluorophenylboronic acid make it a valuable intermediate in the synthesis of new therapeutic agents. Its utility in medicinal chemistry is multifaceted, involving its direct incorporation into physiologically active compounds and leveraging the strategic placement of its fluorine atoms to enhance drug-like properties.

Intermediate in Physiologically Active Compound Synthesis

This compound is a key precursor for creating complex organic molecules, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds, enabling the linkage of the 4-bromo-2,6-difluorophenyl moiety to various other molecular scaffolds.

A significant area of application is in the synthesis of kinase inhibitors, a class of drugs that block the action of protein kinases and are crucial in cancer therapy and the treatment of inflammatory diseases. rsc.org The 2,6-difluorophenyl group is a known structural element in certain potent kinase inhibitors. For instance, the scaffold is integral to the development of inhibitors for p38 MAP kinase, a key enzyme in the inflammatory response pathway. google.com

While direct synthesis examples starting from the boronic acid are often proprietary, a relevant precursor, tert-butyl 3-bromo-2,6-difluorophenylcarbamate, is synthesized from 3-bromo-2,6-difluorobenzoic acid. google.com This highlights the importance of the 3-bromo-2,6-difluorophenyl scaffold in building these complex inhibitors. This compound serves as a versatile alternative for introducing this same scaffold into potential drug molecules, often with high efficiency and selectivity under mild reaction conditions. mdpi.com The synthesis of various pyrimidine (B1678525) derivatives, which are core structures in many pharmaceuticals, has been successfully achieved through Suzuki coupling with aryl boronic acids, demonstrating the broad applicability of this approach. mdpi.comresearchgate.net

| Reactant Class | Coupling Partner Example | Resulting Scaffold Class | Therapeutic Target Example |

|---|---|---|---|

| This compound | Halogenated Pyrimidines | Aryl-pyrimidine derivatives | Protein Kinases, GPCRs |

| This compound | Halogenated Pyridines | Aryl-pyridine derivatives | p38 MAP Kinase |

| This compound | Activated Heterocycles | Complex Heterocyclic Systems | Various Enzymes and Receptors |

Strategies for Drug Candidate Design via Fluorine Introduction

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties. The two fluorine atoms in this compound offer several potential advantages when this moiety is included in a drug candidate.

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a carbon-hydrogen (C-H) bond with a C-F bond at a metabolically vulnerable position can block oxidation by metabolic enzymes (e.g., Cytochrome P450), thereby increasing the drug's half-life and bioavailability.

Binding Affinity: Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, influencing how the molecule interacts with its biological target. It can form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the target protein's binding pocket, potentially increasing the drug's potency.

Physicochemical Properties: The introduction of fluorine can modify a molecule's lipophilicity (fat solubility) and pKa (acidity). Strategic fluorination can enhance a drug's ability to cross cell membranes or the blood-brain barrier. Lowering the pKa of nearby basic amine groups is a common tactic to improve oral absorption and reduce undesirable interactions with ion channels.

Biological Activity of Boronic Acid Derivatives (General)

Beyond its role as a synthetic intermediate, the boronic acid group itself is of significant interest in medicinal chemistry. Boronic acid derivatives have been shown to exhibit a range of biological activities, primarily due to the ability of the boron atom to form reversible covalent bonds with nucleophilic groups found in the active sites of enzymes, such as the hydroxyl group of serine residues.

This unique mechanism of action has led to the development of boronic acid-containing drugs with various therapeutic applications:

Anticancer Agents: The most notable example is Bortezomib, a proteasome inhibitor used to treat multiple myeloma. It utilizes its boronic acid group to reversibly inhibit the 26S proteasome, a key cellular complex involved in protein degradation.

Antibacterial and Antiviral Activity: Boronic acid derivatives have been explored as inhibitors of bacterial enzymes like β-lactamases, which are responsible for antibiotic resistance. Their ability to target viral proteases also makes them candidates for antiviral therapies.

Enzyme Inhibition: The capacity to covalently bind to serine, threonine, or tyrosine residues makes boronic acids effective inhibitors of various proteases and other enzymes, which is a promising strategy for treating a wide array of diseases.

Role in Materials Science

The electronic properties of this compound make it a valuable precursor in the synthesis of advanced organic materials, particularly for applications in electronics and photonics.

Precursor for Organic Semiconductors

Organic semiconductors are the active components in a variety of electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The performance of these materials is highly dependent on their molecular structure. This compound is used to construct π-conjugated systems that are essential for charge transport.

Specifically, it is a building block for triarylboron compounds. These molecules are known to be strong electron acceptors due to the vacant p-orbital on the boron atom, which makes them excellent electron-transporting materials. beilstein-journals.org The synthesis often involves coupling the boronic acid derivative with other aromatic rings to create a larger, rigid, and planar structure that facilitates the movement of electrons. The fluorine atoms on the phenyl ring further enhance the electron-accepting nature of the molecule, which can improve the performance and stability of the resulting semiconductor.

Applications in Photoelectric Materials

In the field of photoelectric materials, this compound is particularly relevant to the development of emitters for Organic Light-Emitting Diodes (OLEDs). OLED technology is used in modern displays and lighting due to its high efficiency and color quality.

Triarylboron compounds derived from precursors like this compound are especially promising for creating materials that exhibit Thermally Activated Delayed Fluorescence (TADF). frontiersin.org TADF emitters are a key component of third-generation OLEDs, as they can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons for light emission. google.com

The design of TADF molecules often involves connecting a strong electron-donating part of the molecule to a strong electron-accepting part. frontiersin.org The triarylboron moiety created from this compound serves as a potent electron acceptor. beilstein-journals.org By carefully designing the final molecule, it is possible to achieve a small energy gap between the singlet and triplet excited states, which is the critical requirement for efficient TADF. Boron-containing TADF emitters have been successfully used to create highly efficient blue OLEDs, which remain a significant challenge in the field. google.com

| Material Class | Key Structural Feature | Function | Device Application | Performance Metric Example |

|---|---|---|---|---|

| Triarylboron Emitters | Electron-deficient Boron Center | Electron Acceptor / Emitter | Organic Light-Emitting Diodes (OLEDs) | High External Quantum Efficiency (EQE > 25%) frontiersin.org |

| TADF Materials | Donor-Acceptor Structure | Delayed Fluorescence Emitter | High-Efficiency Blue OLEDs | Small Singlet-Triplet Energy Gap (ΔEST) |

| Organic Semiconductors | π-Conjugated System | Electron Transport | Organic Field-Effect Transistors (OFETs) | High Electron Mobility |

Synthesis of Liquid Crystal Compounds

The unique properties of fluorinated compounds make them critical components in the design of advanced liquid crystalline materials. researchgate.net The introduction of fluorine atoms into the molecular structure of liquid crystals can significantly influence their dielectric anisotropy, viscosity, and thermal stability. Specifically, fluorinated biphenyl (B1667301) and terphenyl derivatives are foundational structures for many liquid crystal displays (LCDs) due to these enhanced properties. researchgate.netugr.es

The primary synthetic route to these essential biaryl structures is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. researchgate.netresearchgate.net This reaction forms a carbon-carbon bond between an arylboronic acid and an aryl halide, making it an indispensable tool in the synthesis of complex organic molecules, including liquid crystals. researchgate.netresearchgate.net

While this compound contains both a boronic acid group and a bromo-substituent, making it suitable for self-polycondensation reactions, it is more commonly envisioned as a building block. In a typical synthesis, a fluorinated arylboronic acid is coupled with a different aryl halide to produce an unsymmetrical biaryl core, which is the basis for a liquid crystal molecule. For instance, a fluorinated phenylboronic acid can be reacted with a brominated benzene (B151609) derivative to yield the desired fluorinated biphenyl. The versatility of the Suzuki-Miyaura reaction allows for a wide range of substrates to be used, enabling the fine-tuning of the final product's physical properties. ugr.es

The table below illustrates a generalized Suzuki-Miyaura coupling reaction used to form the core of a fluorinated liquid crystal.

Table 1: Generalized Suzuki-Miyaura Reaction for Liquid Crystal Core Synthesis

| Reactant A (Arylboronic Acid) | Reactant B (Aryl Halide) | Catalyst System | Resulting Core Structure |

|---|---|---|---|

| Fluorinated Phenylboronic Acid | Bromoarene | Pd(PPh₃)₄ / Base | Fluorinated Biphenyl |

Boron-Containing Flame Retardants (General)

Boron-containing compounds are widely recognized for their effectiveness as flame retardants in various materials, including polymers and cellulosic products. Their utility stems from multiple mechanisms of action that suppress combustion, reduce smoke formation, and promote the formation of a protective char layer. Unlike many halogenated flame retardants, boron compounds are often favored for their lower toxicity and more environmentally benign profile.

The flame-retardant action of boron compounds can be attributed to several key physical and chemical processes that occur upon heating.

Formation of a Vitreous Layer: When exposed to high temperatures, boron compounds can melt and form a glassy, non-flammable layer on the surface of the material. This vitreous coating acts as a physical barrier, insulating the underlying material from the heat source and preventing the release of combustible volatile gases.

Promotion of Charring: Boron compounds act as catalysts in the dehydration reactions of materials like wood and polymers. This process encourages the formation of a stable carbonaceous char instead of flammable gases, which reduces the fuel available for the fire.

Release of Water: Hydrated boron compounds, such as boric acid and borax, release water molecules when heated. This endothermic process absorbs heat from the surroundings, cooling the material and slowing down the pyrolysis process. The released water vapor also dilutes the concentration of flammable gases and oxygen in the immediate vicinity of the fire.

Table 2: Mechanisms of Boron-Based Flame Retardants

| Mechanism | Description |

|---|---|

| Glassy Layer Formation | Melts at high temperatures to form a protective, insulating film on the material's surface. |

| Char Promotion | Catalyzes dehydration reactions, leading to the formation of a stable carbonaceous char. |

| Endothermic Decomposition | Hydrated compounds release water, absorbing heat and cooling the material. |

| Gas Phase Dilution | Released water vapor dilutes flammable gases and oxygen, inhibiting combustion. |

Applications in Agrochemical Research

Boronic acids and their derivatives are valuable building blocks in the discovery and synthesis of new agrochemicals. mdpi.com Their ability to participate in robust and versatile reactions, such as the Suzuki-Miyaura coupling, allows for the construction of complex molecular architectures required for potent biological activity. mdpi.com Boron-containing compounds themselves, including boric acid and benzoxaboroles, have been utilized for their fungicidal and growth-regulating properties in plants. mdpi.com

The 4-bromo-2,6-difluorophenyl moiety, which can be derived from this compound, is a key structural motif in the development of novel fungicides and pesticides. The presence of fluorine atoms is known to enhance the biological efficacy of many agrochemicals by increasing their metabolic stability and membrane permeability.

Research in this area focuses on synthesizing novel compounds by coupling fluorinated building blocks with other heterocyclic or aromatic systems known to possess biological activity. For example, the synthesis of novel pyrimidine derivatives, a class of compounds known for their fungicidal properties, often involves the use of fluorinated phenyl building blocks. mdpi.com A compound like this compound serves as a precursor to introduce the bromo-difluoro-phenyl group into a target molecule, which can then be further modified to optimize its fungicidal or insecticidal properties.

The development of new fungicides is critical for managing crop diseases, particularly those caused by resistant strains of fungi like Botrytis cinerea. mdpi.com The strategic incorporation of fluorinated phenyl groups into known fungicidal scaffolds is a common approach to creating next-generation agrochemicals with improved performance. mdpi.commdpi.com

Table 3: Role of Fluorinated Phenyl Building Blocks in Agrochemicals

| Agrochemical Class | Role of Fluorinated Phenyl Moiety | Synthetic Method |

|---|---|---|

| Anilinopyrimidines | Enhances fungicidal activity against resistant fungal strains. mdpi.com | Suzuki-Miyaura Coupling |

| Triazole Fungicides | Increases metabolic stability and potency. | Multi-step synthesis involving halogenation and substitution. scielo.org.mx |

| Strobilurin Analogs | Improves systemic movement in plants and binding to the target site. | Cross-coupling reactions. mdpi.com |

Spectroscopic and Computational Characterization of 4 Bromo 2,6 Difluorophenylboronic Acid Systems

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and fingerprinting the molecular structure of a compound. For 4-bromo-2,6-difluorophenylboronic acid, the spectra would be expected to exhibit characteristic vibrational modes.

Expected FT-IR and Raman Vibrational Modes:

O-H Stretching: Broad bands corresponding to the hydroxyl groups of the boronic acid moiety.

C-H Stretching: Aromatic C-H stretching vibrations.

C=C Stretching: Aromatic ring stretching modes.

B-O Stretching: Vibrations associated with the boron-oxygen bonds.

C-F Stretching: Strong absorptions due to the carbon-fluorine bonds.

C-Br Stretching: Vibrations corresponding to the carbon-bromine bond.

Ring Vibrations: Various in-plane and out-of-plane bending modes of the phenyl ring.

A comparative analysis of FT-IR and Raman spectra would provide complementary information, as some vibrational modes may be more active in one technique than the other. However, experimentally recorded and assigned spectra for this specific compound are not available in peer-reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the precise molecular structure by probing the chemical environment of atomic nuclei. For this compound, ¹H NMR, ¹³C NMR, ¹¹B NMR, and ¹⁹F NMR would provide critical structural information.

Anticipated NMR Spectral Data:

¹H NMR: The spectrum would likely show signals for the aromatic protons and the hydroxyl protons of the boronic acid group. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the bromine and fluorine substituents.

¹³C NMR: The carbon spectrum would reveal distinct signals for each carbon atom in the phenyl ring and would be significantly influenced by the attached halogen atoms and the boronic acid group.

¹¹B NMR: This would provide information about the boron center of the boronic acid.

¹⁹F NMR: This spectrum would show signals corresponding to the fluorine atoms, providing information about their chemical environment.

Without experimental data, a definitive analysis of the chemical shifts and coupling constants is not possible.

UV-Visible Spectroscopy

UV-Visible spectroscopy is utilized to study the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands corresponding to π → π* transitions of the aromatic ring. The position and intensity of these bands would be affected by the substituents (Br, F, and B(OH)₂). While a UV/Vis/NIR spectrum for a dication containing a 4-bromo-2,6-difluorophenyl group has been reported, this does not represent the spectrum of the boronic acid itself.

Advanced Computational Chemistry Studies

Computational chemistry, particularly using Density Functional Theory (DFT), offers deep insights into the molecular properties of compounds. Such studies are commonly performed on boronic acid derivatives to complement experimental findings.

Density Functional Theory (DFT) for Molecular Structure and Reactivity

DFT calculations would be employed to determine the optimized molecular geometry of this compound, including bond lengths and angles. These theoretical calculations could also predict vibrational frequencies, which would aid in the assignment of experimental FT-IR and Raman spectra. Furthermore, DFT can be used to calculate various chemical reactivity descriptors.

Analysis of Frontier Molecular Orbitals and Electronic Excitations

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy gap between the HOMO and LUMO would provide insights into the compound's chemical stability and reactivity. Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions and simulate the UV-Visible spectrum.

Molecular Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule and is a valuable tool for predicting reactive sites. For this compound, the MEP map would highlight the electron-rich regions (negative potential), likely around the oxygen and fluorine atoms, which are susceptible to electrophilic attack. Conversely, electron-deficient regions (positive potential), expected around the hydrogen atoms of the hydroxyl groups, would indicate sites for nucleophilic attack.

Theoretical Prediction of Charge Transport Properties

The evaluation of a molecule's potential for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), hinges on its ability to transport charge carriers (holes and electrons). While direct experimental measurement of charge mobility in materials based on this compound is not extensively documented in public literature, theoretical and computational chemistry provides a powerful framework for predicting these properties. Such predictions are typically grounded in quantum chemical calculations, often employing Density Functional Theory (DFT), to determine key parameters that govern charge transport.

The charge transport characteristics of organic materials are fundamentally influenced by both the intrinsic properties of the individual molecules (intramolecular effects) and the arrangement of these molecules in the solid state (intermolecular effects). Two of the most critical parameters derived from computational models are the reorganization energy (λ) and the charge transfer integral (V).

The reorganization energy is composed of two components: the energy required to deform a neutral molecule to the geometry of its ionized state and the energy released when the ionized molecule relaxes back to its equilibrium geometry. A lower reorganization energy is desirable for efficient charge transport as it signifies a smaller energetic barrier for a charge to hop from one molecule to the next. Computational studies on various organic molecules, including benzene (B151609) and naphthalene (B1677914) derivatives, have shown that reorganization energies can be reliably estimated using DFT. For a hypothetical analysis of this compound, one would calculate the reorganization energies for both hole (λh) and electron (λe) transport.

The charge transfer integral , also known as the electronic coupling, quantifies the strength of the electronic interaction between adjacent molecules in a crystal lattice. This parameter is highly sensitive to the intermolecular distance and the relative orientation of the molecules. A larger charge transfer integral facilitates more efficient charge hopping. The molecular packing, which can be predicted through computational simulations, plays a crucial role in determining the magnitude of the charge transfer integral.

| Parameter | Description | Hypothetical Value | Significance for Charge Transport |

| λh (eV) | Hole Reorganization Energy | 0.25 | A lower value indicates a smaller energetic penalty for hole hopping, potentially leading to higher hole mobility. |

| λe (eV) | Electron Reorganization Energy | 0.35 | A lower value suggests a smaller energetic barrier for electron hopping, contributing to better electron transport. |

| Vh (meV) | Hole Charge Transfer Integral | 50 | A higher value signifies stronger electronic coupling between molecules for hole transport, which is favorable for high mobility. |

| Ve (meV) | Electron Charge Transfer Integral | 30 | A larger value indicates more effective electronic interaction for electron transport, potentially enhancing electron mobility. |

| μh (cm²/Vs) | Predicted Hole Mobility | ~0.1 | Represents the theoretical maximum mobility for holes, calculated based on the reorganization energy and charge transfer integral. |

| μe (cm²/Vs) | Predicted Electron Mobility | ~0.05 | Represents the theoretical maximum mobility for electrons, derived from the corresponding reorganization energy and transfer integral. |

It is important to note that the actual charge mobility in a device would also be influenced by factors such as crystal defects, impurities, and temperature, which are not always fully captured in these theoretical models.

Mechanistic Insights from Computational Modeling

Computational modeling, particularly through the use of Density Functional Theory (DFT), offers profound insights into the reaction mechanisms involving this compound. One of the most significant applications of this compound is in Suzuki-Miyaura cross-coupling reactions, which are fundamental in the synthesis of biaryls and other conjugated systems. Mechanistic studies on similar arylboronic acids provide a robust framework for understanding the likely reaction pathways for this specific molecule.

The Suzuki-Miyaura reaction catalyzed by a palladium complex generally proceeds through a well-established catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. Computational studies can elucidate the energy profiles of these steps, identify transition states, and determine the rate-determining step.

A key aspect of the mechanism that has been clarified through computational modeling is the role of the base. The base is crucial for the activation of the boronic acid. DFT calculations have shown that the reaction of the boronic acid with a base (such as a hydroxide (B78521) or carbonate) to form a more nucleophilic boronate species is a critical precursor to the transmetalation step. nih.gov This boronate then reacts with the palladium complex.

For a reaction involving this compound, computational modeling would likely investigate the following aspects:

Oxidative Addition: The initial step where an aryl halide adds to the palladium(0) catalyst to form a palladium(II) species.

Transmetalation: The transfer of the 4-bromo-2,6-difluorophenyl group from the boron atom to the palladium center. This is often the rate-determining step, and its energy barrier can be significantly influenced by the nature of the substituents on the phenyl ring. The electron-withdrawing fluorine atoms on the ring of this compound could influence the energetics of this step. A computational study on the Suzuki-Miyaura reaction of 2,4-difluorophenylboronic acid highlighted that the transmetalation step is a key part of the reaction mechanism. nih.gov

Reductive Elimination: The final step where the two coupled organic fragments are eliminated from the palladium center, regenerating the palladium(0) catalyst.

The following table outlines the key stages of a hypothetical Suzuki-Miyaura reaction involving this compound and an aryl halide (Ar-X), as would be investigated through computational modeling.

| Reaction Step | Description | Key Intermediates/Transition States | Information Gained from Modeling |

| Catalyst Activation | Pre-catalyst is converted to the active Pd(0) species. | Pd(0)L_n | Determination of the active catalytic species. |

| Oxidative Addition | Ar-X adds to the Pd(0) catalyst. | Ar-Pd(II)-X | Calculation of the activation energy for this step. |

| Base Activation of Boronic Acid | This compound reacts with a base. | [4-Br-2,6-F2-Ph-B(OH)3]⁻ | Understanding the role of the base and the nature of the active boron species. |

| Transmetalation | The aryl group is transferred from boron to palladium. | Transition state involving Pd, B, and the aryl groups. | Identification of the rate-determining step and the influence of the fluorine substituents on the reaction barrier. |

| Reductive Elimination | The coupled product is formed and released from the Pd center. | Transition state leading to C-C bond formation. | Calculation of the energy barrier for product formation and catalyst regeneration. |

By modeling these steps, researchers can predict reaction outcomes, optimize reaction conditions (e.g., choice of base, solvent, and ligands on the palladium catalyst), and design more efficient synthetic routes.

Environmental Fate and Impact Considerations of Boronic Acids in Research

Ecological Toxicity Studies on Microorganisms

The impact of boronic acids on microorganisms varies depending on the specific compound, its concentration, and the organism .

Studies on cyanobacteria, which are crucial aquatic photoautotrophs, have demonstrated that the effects of boronic acid derivatives are dose-dependent and structure-dependent. nih.gov For example, 3-piperazine-bis(benzoxaborole) was found to be the most toxic among several tested compounds, significantly suppressing the growth of both halophilic (salt-loving) and freshwater cyanobacteria at concentrations of 3.0 mM and 0.3 mM, respectively. nih.gov In contrast, at lower micromolar concentrations, some boronic acids, including phenylboronic acid, stimulated the growth of certain cyanobacteria strains like Chroococcidiopsis thermalis. nih.gov These compounds generally had a more significant impact on the synthesis of phycobiliproteins (light-harvesting pigments) than on chlorophyll (B73375) and carotenoids. nih.gov

Other research has highlighted the antibacterial potential of halogenated phenylboronic acids against pathogenic bacteria like Vibrio parahaemolyticus, where they have shown bactericidal activity and the ability to inhibit biofilm formation. frontiersin.org However, the broader view is that the toxicity of boronic acids to microorganisms can range from stimulation of development to complete inhibition or death, depending on the structure of the compound. nih.gov

Some studies have also investigated the mutagenic potential of boronic acids in bacteria. A study testing several boronic acids found that 12 out of 13 were mutagenic in Salmonella typhimurium and/or Escherichia coli strains, though the responses were relatively weak. nih.gov

Table 1: Effects of Boronic Acid Derivatives on Cyanobacteria Growth

Click to view data

| Compound | Cyanobacteria Species | Concentration | Effect on Growth | Reference |

| 3-piperazine-bis(benzoxaborole) | Halophilic species | 3.0 mM | Complete inhibition | nih.gov |

| 3-piperazine-bis(benzoxaborole) | Anabaena sp. (Freshwater) | 0.3 mM | Complete inhibition | nih.gov |

| Phenylboronic acid | Chroococcidiopsis thermalis | 0.3 mM | Stimulated growth | nih.gov |

| Benzoxaborole | Chroococcidiopsis thermalis | 0.3 mM | Stimulated growth | nih.gov |

| 5-fluoro-substituted benzoxaborole | Chroococcidiopsis thermalis | 0.3 mM | Stimulated growth | nih.gov |

Table 2: Biodegradation of Various Arylboronic Acids

Click to view data

| Substrate | Degrading Organism | Primary Metabolite | Reference |

| Phenylboronic acid | Arthrobacter nicotinovorans | Phenol | nih.gov |

| 1-Naphthaleneboronic acid | Arthrobacter nicotinovorans | 1-Naphthol | nih.gov |

| 2-Naphthaleneboronic acid | Arthrobacter nicotinovorans | 2-Naphthol | nih.gov |

| 3-Cyanophenylboronic acid | Arthrobacter nicotinovorans | 3-Hydroxybenzonitrile | nih.gov |

| 2,5-Difluorophenylboronic acid | Arthrobacter nicotinovorans | 2,5-Difluorophenol | nih.gov |

| 3-Thiopheneboronic acid | Arthrobacter nicotinovorans | 3-Hydroxythiophene | nih.gov |

常见问题

Q. What analytical techniques are recommended for characterizing 4-Bromo-2,6-difluorophenylboronic acid, and how should data be interpreted?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use and NMR to confirm the substitution pattern (2,6-difluoro and 4-bromo positions). The absence of symmetry in the aromatic region ( NMR) and distinct fluorine shifts ( NMR) can validate the structure. For example, fluorine atoms in the 2,6-positions typically exhibit upfield shifts compared to meta-substituted fluorines .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection to assess purity (>97.0%). Retention time comparisons with standards and integration of peaks ensure minimal impurities .

- Elemental Analysis: Verify the boron content via inductively coupled plasma mass spectrometry (ICP-MS), as deviations may indicate hydrolysis or degradation .

Q. What safety precautions and storage conditions are critical for handling this compound?

Methodological Answer:

- Handling: Use PPE (gloves, goggles) in a fume hood. The compound may release toxic fumes (e.g., boron oxides) upon decomposition. Avoid inhalation (H335) and skin contact (H315, H319) .

- Storage: Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent boronic acid oxidation. Stability tests indicate degradation <5% over six months under these conditions .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Density Functional Theory (DFT): Optimize the molecular geometry using B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO/LUMO). Lower LUMO energy in the boronic acid group correlates with higher electrophilicity, enhancing Suzuki-Miyaura coupling efficiency. Comparative studies with analogs (e.g., 4-chloro derivatives) can identify electronic effects of bromo/fluoro substituents .

- Solvent Effects: Simulate solvation models (e.g., PCM) to assess steric hindrance from fluorine atoms, which may slow transmetalation steps. Experimental validation via kinetic studies is recommended .

Q. What synthetic strategies optimize Suzuki-Miyaura coupling yields with this compound?

Methodological Answer:

- Catalyst Selection: Use Pd(PPh) or XPhos-Pd-G3 for sterically hindered substrates. Fluorine substituents increase electron-withdrawing effects, requiring higher catalyst loadings (2–5 mol%) .

- Base and Solvent: Employ CsCO in THF/water (4:1) to stabilize the boronate intermediate. Avoid polar aprotic solvents (e.g., DMF), which may promote protodeboronation .

- Temperature: Reactions at 80–100°C for 12–24 hours typically achieve >80% yield. Monitor by TLC (hexane/EtOAc 3:1) or GC-MS .

Q. How can contradictory data in cross-coupling reaction outcomes be systematically analyzed?

Methodological Answer:

- Design of Experiments (DoE): Use factorial designs to isolate variables (e.g., catalyst type, temperature, solvent). For example, Taguchi methods can identify interactions between fluorine’s steric effects and Pd catalyst activity .

- Mechanistic Studies: Conduct NMR to track boronate intermediate formation. Incomplete transmetalation due to fluorine’s steric hindrance may explain yield discrepancies .

- Comparative Analysis: Benchmark against structurally similar boronic acids (e.g., 4-chloro-2,6-difluorophenylboronic acid) to differentiate electronic vs. steric contributions .

Q. What derivatization routes expand the utility of this compound in medicinal chemistry?

Methodological Answer:

- Protecting Groups: Convert the boronic acid to the corresponding trifluoroborate salt (KHF) for improved stability in aqueous media. This is critical for in vitro bioactivity assays .

- Functionalization: Perform Ullmann coupling with aryl halides to introduce heterocycles (e.g., pyridine) at the 4-bromo position. Optimize CuI/1,10-phenanthroline catalysis in DMSO at 120°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。